Fluvastatin D6 sodium
Description
Overview of Deuterated Analogs in Pharmacological and Analytical Science
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular importance in pharmaceutical science. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slower for the deuterated compound. Since many drug metabolism processes involve the breaking of C-H bonds by enzymes, deuteration can significantly alter the metabolic profile of a drug.
In analytical science, deuterated compounds are invaluable as internal standards for quantitative analysis, especially in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because they have nearly identical chemical and physical properties to the non-labeled analyte, they co-elute during chromatography and experience similar ionization effects, but can be distinguished by their mass. This allows for highly accurate and precise quantification of the drug in biological samples like plasma and urine. lcms.cz
Significance of Fluvastatin (B1673502) D6 Sodium as a Research Tool
Fluvastatin is a synthetic cholesterol-lowering agent belonging to the statin class of drugs. It works by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. caymanchem.commedchemexpress.com Fluvastatin D6 sodium is a deuterated analog of fluvastatin sodium, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. caymanchem.comcymitquimica.com
The primary significance of this compound lies in its role as an internal standard for the bioanalysis of fluvastatin. lcms.czveeprho.com Its use in LC-MS/MS methods allows for the precise and accurate quantification of fluvastatin in pharmacokinetic and drug metabolism studies. lcms.cznih.gov This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. The stability and distinct mass of this compound make it an ideal tool for researchers studying the disposition of fluvastatin in various populations and its potential drug-drug interactions. nih.gov
Scope and Objectives of this compound Research
The research involving this compound is primarily focused on analytical and pharmacokinetic applications. The main objectives include:
Development and validation of robust analytical methods: Researchers aim to create highly sensitive and specific assays for the quantification of fluvastatin in biological matrices. lcms.cz
Characterization of fluvastatin pharmacokinetics: By using this compound as an internal standard, studies can accurately determine key pharmacokinetic parameters of fluvastatin, such as its half-life, clearance, and volume of distribution. nih.govnih.gov
Investigation of drug metabolism: The use of a stable isotope-labeled standard helps in the identification and quantification of fluvastatin metabolites. nih.gov
Enantiospecific analysis: Fluvastatin is administered as a racemic mixture of two enantiomers. Research utilizing deuterated standards can help in studying the distinct pharmacokinetic profiles of each enantiomer. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₁₉D₆FNO₄·Na |
| Molecular Weight | 439.5 g/mol |
| Appearance | Off-White/White Solid |
| Solubility | Slightly soluble in methanol (B129727) and water. caymanchem.com |
| Storage Temperature | -20°C |
Detailed Research Findings
This compound has been instrumental in a variety of research studies, primarily focusing on the accurate measurement of fluvastatin in biological samples for pharmacokinetic and metabolic profiling.
A key application is in the development of high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying fluvastatin in human plasma. lcms.cz In one such study, a simple and rapid protein precipitation method was used for sample preparation, and Fluvastatin D6 was employed as the internal standard. The method demonstrated a low limit of detection (LOD) of 0.1 ng/mL and a linear dynamic range of 0.2 to 50 ng/mL, showcasing the precision and accuracy afforded by the deuterated standard. lcms.cz
In the realm of pharmacogenomics, this compound has been used as an internal standard to investigate the enantiospecific pharmacokinetics of fluvastatin. nih.gov A study involving 200 healthy volunteers used this internal standard to accurately measure the plasma concentrations of the individual enantiomers of fluvastatin. The results revealed that genetic variations in the CYP2C9 enzyme and the SLCO1B1 transporter protein significantly affect the exposure to different fluvastatin enantiomers. nih.gov Such findings are critical for personalizing fluvastatin therapy to maximize efficacy and minimize adverse effects.
Properties
Molecular Formula |
C24H19D6FNNaO4 |
|---|---|
Molecular Weight |
439.48 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Fluvastatin D6 Sodium
Strategies for Deuterium (B1214612) Labeling
The primary strategy for producing Fluvastatin (B1673502) D6 involves introducing the deuterated moiety using a labeled precursor during the synthesis. The most direct method is the use of [²H6] 2-bromopropane (B125204) (also known as isopropyl-d6 bromide) or a similarly deuterated isopropylating agent. researchgate.net
Key approaches to deuterium incorporation include:
Use of Deuterated Reagents: The synthesis of the indole (B1671886) core of fluvastatin involves the N-alkylation of an indole precursor. In the case of Fluvastatin D6, this step is performed using a deuterated isopropyl group source. A common precursor is [²H6] 2-bromopropane, which reacts with the indole nitrogen to form the N-(propan-2-yl-d6) group. caymanchem.comresearchgate.net
Deuterated Building Blocks: The synthesis starts with precursor molecules that already contain the deuterium atoms. For Fluvastatin D6, this involves starting with aniline (B41778) and [²H6] 2-bromopropane to construct the deuterated indole ring system early in the synthetic sequence. researchgate.net
Catalytic Exchange: While less common for this specific labeling pattern, hydrogen isotope exchange (HIE) reactions can be used to deuterate molecules. These methods often employ metal catalysts (like iridium or platinum) in the presence of deuterium gas (D₂) or deuterated solvents (like D₂O) to exchange specific C-H bonds for C-D bonds. researchgate.net However, for the specific case of the isopropyl group in fluvastatin, using a pre-labeled building block is more efficient and provides better control over the labeling position.
Chemical Synthesis Routes of Fluvastatin D6 Sodium
The synthesis of this compound mirrors the established routes for unlabeled fluvastatin, with the key modification being the introduction of the deuterated isopropyl group. A general synthetic pathway involves a multi-step procedure. researchgate.net
A representative synthesis can be summarized as follows:
Indole Core Formation: The synthesis often begins by reacting aniline with [²H6] 2-bromopropane to form the deuterated N-isopropylaniline intermediate. researchgate.net This intermediate is then used to construct the fluvastatin indole core.
Side Chain Attachment: The crucial heptenoic acid side chain, which contains the two chiral hydroxyl groups, is typically synthesized separately and then attached to the indole core. google.com This attachment can be achieved through reactions like the Wittig or Horner-Wadsworth-Emmons olefination to create the (E)-double bond found in the final molecule. stackexchange.com
Saponification: The final step involves the hydrolysis of the ester group on the side chain to a carboxylic acid, followed by salt formation. google.com Treatment of the Fluvastatin D6 ester with sodium hydroxide (B78521) in a suitable solvent system (e.g., ethanol/water or t-butanol/water) yields the final product, this compound. google.comgoogle.com The resulting sodium salt is then purified. google.com
Stereoselective Synthesis Considerations in Deuterated Fluvastatin
Key considerations for stereoselective synthesis include:
Chiral Pool Synthesis: The synthesis can start from a readily available chiral molecule (a chiral pool) that already contains the desired stereochemistry, which is then elaborated into the final side chain.
Asymmetric Reduction: A common and highly effective method is the stereoselective reduction of a ketone precursor. The synthesis of the side chain often involves a β,δ-diketo ester intermediate. nih.gov The stereoselective reduction of the two ketone groups to the corresponding (3R,5S)-diol can be achieved using chiral reducing agents or enzymatic methods. google.comnih.gov For example, reduction using an alkoxydialkylborane can yield the desired syn-diol with high selectivity. google.comgoogle.com
Enzymatic Resolution: Biocatalytic methods, using enzymes like diketoreductases, offer an efficient route to produce the chiral side chain with the correct stereochemistry through the double reduction of a diketo ester. nih.gov
These stereoselective strategies are applied to the synthesis of the non-deuterated side chain, which is then coupled with the pre-formed deuterated indole core to produce the final (3R,5S)-Fluvastatin D6.
Isotopic Purity and Enrichment Assessment during Synthesis
Ensuring high isotopic purity and confirming the correct location of the deuterium labels are essential for a reliable internal standard. A combination of analytical techniques is employed for this purpose. rsc.orgrsc.org
| Analytical Technique | Principle | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions with very high precision. Electrospray ionization (ESI) is a common source. nih.gov | Confirms the mass increase corresponding to the six deuterium atoms. It is used to calculate the isotopic enrichment by comparing the signal intensities of the deuterated (D6) species with any partially deuterated (D1-D5) or non-deuterated (D0) species present. rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹H NMR detects hydrogen nuclei, while ²H NMR detects deuterium nuclei. nih.gov | Confirms the structural integrity of the molecule and the precise location of the deuterium labels. In ¹H NMR of Fluvastatin D6, the signal corresponding to the isopropyl methine and methyl protons would be absent or significantly diminished. ²H NMR would show signals corresponding to the deuterated positions. rsc.org The combination of ¹H and ²H NMR can provide accurate quantification of isotopic abundance. nih.gov |
| Liquid Chromatography (LC) | Separates components of a mixture before they enter the mass spectrometer. | Separates the deuterated compound from any chemical impurities before mass analysis, ensuring that the isotopic purity measurement is not confounded by other substances. rsc.org |
Studies have reported achieving deuterium enrichment of over 98% for labeled fluvastatin using these synthetic and analytical methods. researchgate.net Combining HRMS and NMR provides a comprehensive assessment, confirming both the isotopic enrichment and the structural integrity of the final this compound compound. rsc.org
Advanced Analytical Methodologies Utilizing Fluvastatin D6 Sodium
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of robust and sensitive LC-MS/MS assays is paramount for the accurate quantification of fluvastatin (B1673502) in biological matrices. Fluvastatin D6 sodium is an indispensable tool in this process, ensuring the reliability of the data generated.
Optimization of Chromatographic Separation
The primary goal of chromatographic separation in the context of fluvastatin analysis is to resolve the analyte and its deuterated internal standard from endogenous plasma components and potential co-administered drugs. This is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
Several studies have detailed the optimization of mobile phases and columns to achieve efficient separation. For instance, a method utilizing an Agilent 1290 Infinity Binary LC system employed a gradient elution with a mobile phase consisting of two components. lcms.cz Another approach used an isocratic mobile phase on a reversed-phase column for the separation of fluvastatin and its internal standard. nih.gov The optimization process often involves adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile, methanol) to an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid), to achieve optimal peak shape and resolution in a short run time. nih.gov A run time as short as 1.5 minutes per sample has been achieved, allowing for the analysis of over 400 samples a day. nih.gov
Mass Spectrometric Parameters for Deuterated Analogs
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying fluvastatin due to its high selectivity and sensitivity. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard.
For Fluvastatin, the precursor ion [M-H]⁻ at m/z 410 is often selected, which then fragments to a product ion, for example, at m/z 348. nih.gov In contrast, for this compound, the precursor ion is observed at m/z 418.1, which fragments to a quantifier product ion at m/z 272.1. lcms.cz The selection of these specific transitions minimizes interference from other compounds in the matrix. The collision energy and other MS parameters are carefully optimized to maximize the signal intensity for each transition. lcms.cz
Table 1: Exemplary MRM Transitions for Fluvastatin and Fluvastatin D6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluvastatin | 412.1 | 266.2 (Quantifier) | 20 |
| 224 (Qualifier) | 22 | ||
| Fluvastatin-d6 (ISTD) | 418.1 | 272.1 | Not Specified |
Source: Agilent Technologies, 2023 lcms.cz
Matrix Effects and Compensation Using Deuterated Internal Standards
Biological matrices such as plasma are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. nih.gov Because Fluvastatin D6 is chemically identical to fluvastatin but has a different mass, it co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively canceled out, leading to more accurate and precise results. nih.gov Studies have shown that with the use of a deuterated internal standard, matrix effects can be taken into account, ensuring reliable quantification. nih.gov
Accuracy, Precision, and Sensitivity in Research Bioanalysis
Validated LC-MS/MS methods utilizing this compound have demonstrated excellent accuracy, precision, and sensitivity for the quantification of fluvastatin in preclinical studies. lcms.cznih.gov
Assay validation typically includes the assessment of linearity, lower limit of quantification (LLOQ), accuracy, and precision. For instance, one method reported a linear dynamic range of 0.2 to 50 ng/mL for fluvastatin in human plasma, with a limit of detection (LOD) of 0.1 ng/mL. lcms.cz Another validated method exhibited a linear dynamic range of 2-500 ng/mL with an LLOQ of 2 ng/mL and a relative standard deviation of less than 5%. nih.gov The accuracy and precision are evaluated at multiple concentration levels, including the LLOQ, and should fall within acceptable limits as defined by regulatory guidelines. For example, coefficients of variation and relative errors of less than 10% are considered acceptable. nih.gov
Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Fluvastatin
| Parameter | Result |
| Linearity Range | 0.2 - 50 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 5% |
| Accuracy | Within ±15% of nominal concentration |
Source: Adapted from various LC-MS/MS validation reports. lcms.cznih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique for fluvastatin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, due to the non-volatile nature of fluvastatin, derivatization is often required to increase its volatility and thermal stability for GC-MS analysis.
The use of a deuterated internal standard like Fluvastatin D6 is also crucial in GC-MS analysis to correct for variability in the derivatization process and potential matrix effects. nih.gov Pyrolysis-GC/MS is another potential application, where the use of a deuterated internal standard of a similar polymeric structure has been shown to correct for variable analyte recovery caused by sample size and matrix effects. nih.gov
Application in Quantitative Analysis of Fluvastatin and Metabolites in Biological Matrices (Preclinical)
The validated LC-MS/MS methods using this compound are routinely applied in preclinical pharmacokinetic studies to determine the concentration-time profiles of fluvastatin and its metabolites in various biological matrices like plasma, urine, and feces. nih.govsci-hub.se These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
In preclinical studies with animal models, such as rats, these methods have been used to identify and characterize various metabolites of fluvastatin, including hydroxylated, sulfated, and glucuronidated forms. nih.govsci-hub.se The ability to accurately quantify both the parent drug and its metabolites provides a comprehensive understanding of the drug's disposition, which is critical for drug development. For example, a study in rats identified 15 different metabolites of fluvastatin in urine, feces, and plasma samples. sci-hub.se
Enantioselective Analytical Strategies Incorporating this compound
The therapeutic activity of fluvastatin is primarily associated with its (+)-3R,5S-enantiomer, which is a potent inhibitor of HMG-CoA reductase. nih.gov The other enantiomer, (-)-3S,5R-fluvastatin, exhibits significantly less activity. nih.gov This stereoselectivity necessitates the development of analytical methods capable of separating and quantifying the individual enantiomers, particularly in pharmacokinetic and metabolic studies. This compound, as a stable isotope-labeled analog of fluvastatin, plays a critical role as an internal standard in these enantioselective analytical strategies, ensuring high accuracy and precision. Its use is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The fundamental principle behind using this compound is that it co-elutes with the unlabeled fluvastatin enantiomers but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of any variability during sample preparation and analysis, such as extraction losses or ionization suppression, leading to more reliable quantification.
Research has established robust methods for the chiral separation of fluvastatin enantiomers, where this compound serves as the internal standard. A notable method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In one such application, plasma samples were prepared by spiking them with a Fluvastatin D6 solution as the internal standard. researchgate.net The enantiomers were then separated on a chiral stationary phase and quantified. researchgate.net
The choice of the chiral column and mobile phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based chiral stationary phases, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, have proven effective.
Key Enantioselective HPLC-MS/MS Method Parameters:
| Parameter | Description |
| Internal Standard | Fluvastatin-d6 |
| Extraction | Liquid-liquid extraction with diisopropyl ether at pH 5.0 |
| Chiral Column | ChiralCel OD-R |
| Mobile Phase | Acetonitrile, methanol (B129727), and water (24:36:40) with 0.1% formic acid |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ion Transitions | Fluvastatin Enantiomers: 410.6 > 348.2 |
This method demonstrates high recovery (>90%) and a quantification limit of 1.5 ng/mL in plasma for both enantiomers, showcasing the sensitivity and effectiveness of using Fluvastatin D6 in enantioselective assays. nih.gov
Another established high-performance liquid chromatography (HPLC) method utilizes a different chiral column for the separation of fluvastatin isomers, which can be adapted for use with this compound as an internal standard for quantification by LC-MS. nih.govresearchgate.net
Alternative Enantioselective HPLC Method Parameters:
| Parameter | Description |
| Chiral Column | Chiralcel OD-H |
| Elution | Methanol containing 0.2% diethylamine |
| Detection | Fluorescence (Excitation: 305 nm, Emission: 390 nm) |
| Quantification Limit | 0.75 ng/mL for each isomer in plasma |
While this method uses fluorescence detection, the incorporation of this compound and a switch to MS detection would enhance its specificity and robustness, aligning it with modern bioanalytical standards. nih.gov
Capillary electrophoresis (CE) represents another powerful technique for chiral separations. An analytical CE method has been developed for determining the enantiomeric purity of fluvastatin. nih.gov This method employs a chiral selector mixed into the running buffer.
Enantioselective Capillary Electrophoresis Method Parameters:
| Parameter | Description |
| Chiral Selector | (2-hydroxypropyl)-beta-cyclodextrin (HP-β-CD) |
| Running Buffer | 100 mM borate (B1201080) solution with 30 mg/mL HP-β-CD |
| Linearity Range | 400-700 µg/mL |
| Limit of Detection | 1.5 µg/mL |
| Limit of Quantification | 2.5 µg/mL |
In such a CE-MS setup, this compound would be an indispensable internal standard for accurate quantification, correcting for injection volume variability and potential matrix effects, thereby ensuring the reliability of the enantioselective analysis. nih.gov
Pharmacokinetic and Biotransformation Studies Employing Fluvastatin D6 Sodium in Preclinical Models
Application as an Internal Standard in Preclinical Pharmacokinetic Research
In preclinical pharmacokinetic research, the accurate quantification of drug concentrations in biological matrices is fundamental. Fluvastatin (B1673502) D6 sodium is widely employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods to determine the concentration of fluvastatin in plasma, tissues, and other biological fluids. lcms.czresearchgate.net The co-extraction of the analyte (fluvastatin) and the IS (Fluvastatin D6 sodium) from the biological matrix and their subsequent analysis allows for the correction of variability that may arise during sample preparation and instrumental analysis. researchgate.net This ensures high precision and accuracy in the quantification of fluvastatin, which is essential for determining key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability in animal models. lcms.czresearchgate.net
A typical application involves spiking a known concentration of this compound into plasma samples collected from animals dosed with fluvastatin. lcms.czresearchgate.net Following sample preparation, often involving protein precipitation, the concentrations of both fluvastatin and this compound are measured by LC-MS/MS. The ratio of the peak area of fluvastatin to that of this compound is then used to construct a calibration curve from which the concentration of fluvastatin in the unknown samples can be accurately determined. lcms.cz
Table 1: LC-MS/MS Parameters for Fluvastatin Quantification using this compound as an Internal Standard
| Parameter | Fluvastatin | Fluvastatin D6 (IS) |
| Precursor Ion (m/z) | 412.1 | 418.1 |
| Product Ion (m/z) | 266.2 (Quantifier) | 272.1 (Quantifier) |
| Product Ion (m/z) | 224.0 (Qualifier) | - |
| This table is based on representative data and may vary depending on the specific instrumentation and analytical method. lcms.cz |
Investigation of Metabolic Pathways and Metabolite Identification Using Deuterated Standards
The use of deuterated standards like this compound is instrumental in elucidating the metabolic pathways of fluvastatin. The deuterium (B1214612) labeling provides a unique signature that aids in the identification and characterization of metabolites in complex biological matrices. researchgate.netacs.org
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays using liver microsomes or hepatocytes are standard preclinical tools to predict the metabolic clearance of a drug. In these systems, this compound can be used alongside fluvastatin to study its metabolism. By incubating this compound with liver microsomes or hepatocytes and analyzing the resulting metabolites by LC-MS/MS, researchers can identify the sites of metabolic modification on the fluvastatin molecule. The mass shift corresponding to the deuterium label helps to distinguish drug-related metabolites from endogenous matrix components.
Studies have shown that fluvastatin is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. drugbank.comnih.gov Specifically, CYP2C9 is the major enzyme responsible for the formation of its main metabolites, while CYP3A4 and CYP2C8 play lesser roles. drugbank.comnih.govjst.go.jp The primary metabolic routes include hydroxylation at the 5- and 6-positions of the indole (B1671886) ring and N-deisopropylation. drugbank.comnih.govpharmgkb.org The use of Fluvastatin D6, with deuterium atoms typically on the N-isopropyl group, can be particularly useful in studying the N-deisopropylation pathway.
Metabolic Profiling and Quantification in Animal Tissues and Fluids
Following administration of fluvastatin to preclinical animal models such as rats, dogs, and monkeys, this compound is used as an internal standard to quantify not only the parent drug but also its metabolites in various tissues and biological fluids (e.g., plasma, bile, feces). nih.gov This allows for a comprehensive understanding of the drug's metabolic profile in vivo.
The distinct mass of this compound and its metabolites allows for their clear identification in the complex milieu of animal-derived samples. This is crucial for constructing a complete picture of the drug's biotransformation and excretion pathways. Studies have demonstrated that fluvastatin undergoes extensive first-pass metabolism in the liver, with the majority of the administered dose being excreted in the feces as metabolites. nih.govfda.gov
Drug-Drug Interaction Studies (In Vitro and Animal Models) Mediated by Fluvastatin Metabolism
Fluvastatin is known to be a substrate and an inhibitor of CYP2C9. caymanchem.comnih.gov This creates a potential for drug-drug interactions (DDIs) when co-administered with other drugs that are also metabolized by or inhibit this enzyme. This compound is a valuable tool in preclinical DDI studies.
In in vitro models using human liver microsomes, this compound can be used to precisely measure the inhibition of fluvastatin metabolism by other compounds. nih.gov Conversely, the inhibitory effect of fluvastatin on the metabolism of other CYP2C9 substrates can also be assessed. These studies are critical for predicting potential DDIs in a clinical setting. For instance, co-administration with potent CYP2C9 inhibitors can lead to increased plasma concentrations of fluvastatin, potentially altering its efficacy and safety profile. researchgate.netjst.go.jp
Table 2: Examples of Drugs Interacting with Fluvastatin via CYP2C9
| Interacting Drug | Effect on Fluvastatin | Reference |
| Diclofenac (B195802) | Reduced oral clearance of diclofenac by fluvastatin. | nih.gov |
| Tolbutamide (B1681337) | Reduced oral clearance of tolbutamide by fluvastatin. | nih.gov |
| Glibenclamide | Increased Cmax and AUC of glibenclamide. | novartis.com |
| Rifampicin | Increased oral clearance of fluvastatin. | nih.gov |
| This table provides examples of drug interactions and is not exhaustive. |
Absorption and Distribution Studies in Animal Models Utilizing Labeled Fluvastatin
Radio-labeled (e.g., ¹⁴C or ³H) and stable-isotope-labeled (e.g., D6) fluvastatin are utilized in animal models to investigate its absorption and distribution characteristics. nih.gov Following oral or intravenous administration, the concentration of the labeled compound can be tracked throughout the body over time.
Studies in mice, rats, dogs, and monkeys using labeled fluvastatin have shown that the drug is rapidly and extensively absorbed after oral administration. nih.govnih.gov However, it is subject to significant first-pass hepatic extraction, leading to low systemic bioavailability. drugbank.comnih.gov The high liver-to-peripheral tissue concentration gradient is a key feature of fluvastatin's disposition. nih.gov The use of this compound as an internal standard in these studies ensures the accurate quantification of fluvastatin concentrations in various tissues, providing detailed insights into its tissue distribution profile. researchgate.netnih.gov These studies have also confirmed that the primary route of elimination is through the feces, with minimal renal excretion. nih.govfda.gov
Mechanistic Investigations and Cellular Pathway Studies with Fluvastatin D6 Sodium
Probing HMG-CoA Reductase Inhibition at the Molecular Level (In Vitro)
Fluvastatin (B1673502) is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov In vitro studies have meticulously characterized the binding affinity and thermodynamics of fluvastatin with HMG-CoA reductase. The inhibition constant (Ki) for fluvastatin has been determined to be in the nanomolar range, indicating a high affinity for the enzyme. caymanchem.com Specifically, a Ki of 0.3 nM has been reported for the rat enzyme. caymanchem.com
Microcalorimetric analysis has provided deeper insights into the thermodynamics of this interaction. The binding of fluvastatin to HMG-CoA reductase is a complex process driven by both enthalpic and entropic changes. At 25°C, the dominant contribution to the binding affinity of fluvastatin is the entropy change. nih.gov This suggests that hydrophobic interactions and the release of bound water molecules from the active site play a significant role in the formation of the enzyme-inhibitor complex.
While direct kinetic studies using Fluvastatin D6 sodium to probe the enzyme's mechanism are not prevalent in the literature, the use of deuterated compounds can, in principle, provide information on the kinetic isotope effect. This could help to elucidate the rate-limiting steps in the binding process and the transition state of the enzyme-inhibitor complex. The primary role of this compound, however, remains as a stable, non-radioactive internal standard for the accurate measurement of fluvastatin concentrations in kinetic and binding assays.
Table 1: In Vitro Inhibition of HMG-CoA Reductase by Fluvastatin
| Parameter | Value | Source |
| IC50 | 8 nM | medchemexpress.commedchemexpress.com |
| Ki (rat enzyme) | 0.3 nM | caymanchem.com |
| Binding Enthalpy (ΔHbinding) | -9.3 kcal/mol | nih.gov |
This table presents data from in vitro studies on the inhibition of HMG-CoA reductase by the non-deuterated form of fluvastatin.
Quantification of Intracellular Fluvastatin in Cell-Based Assays
The ability to accurately measure the concentration of a drug within cells is crucial for understanding its pharmacodynamics. This compound is an ideal internal standard for quantifying intracellular levels of fluvastatin in cell-based assays using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that the internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any loss of material and variations in instrument response.
In a typical experiment, cells would be incubated with fluvastatin. After the incubation period, the cells are lysed, and a known amount of this compound is added to the lysate. The mixture is then processed to extract the drug and the internal standard. The ratio of the peak areas of fluvastatin to this compound in the LC-MS analysis allows for the precise calculation of the intracellular fluvastatin concentration. This methodology is critical for correlating the intracellular drug concentration with the observed biological effects, such as the inhibition of cholesterol synthesis or the induction of pleiotropic effects.
Studies on Fluvastatin Interactions with Cytochrome P450 Isoforms (In Vitro)
The metabolism of fluvastatin is primarily mediated by the cytochrome P450 (CYP) system in the liver. In vitro studies using human liver microsomes have identified CYP2C9 as the major enzyme responsible for the metabolism of fluvastatin. nih.govdrugbank.com Other isoforms, including CYP3A4 and CYP2C8, play a lesser role. drugbank.com
Fluvastatin itself is also an inhibitor of certain CYP isoforms. Notably, it is a potent and selective inhibitor of CYP2C9. nih.gov The inhibitory potency is stereoselective, with the (+)-enantiomer of fluvastatin being a more potent inhibitor than the (-)-enantiomer. nih.gov The IC50 value for the inhibition of human CYP2C9 by fluvastatin is approximately 100 nM. caymanchem.com
In these in vitro metabolism and inhibition studies, this compound would be invaluable as an internal standard to accurately quantify the depletion of the parent drug and the formation of its metabolites. The use of a stable isotope-labeled standard is essential for obtaining reliable kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the metabolic reactions, as well as the inhibition constant (Ki).
Table 2: In Vitro Interaction of Fluvastatin with Cytochrome P450 Isoforms
| CYP Isoform | Interaction | Ki / IC50 | Source |
| CYP2C9 | Metabolism (major) | - | nih.govdrugbank.com |
| CYP3A4 | Metabolism (minor) | - | drugbank.com |
| CYP2C8 | Metabolism (minor) | - | drugbank.com |
| CYP2C9 | Inhibition | Ki < 1 µM | nih.gov |
| CYP2C9 | Inhibition | IC50 = 100 nM | caymanchem.com |
| CYP2D6 | Moderate Affinity | Ki > 50 µM | nih.gov |
| CYP3A4 | Moderate Affinity | Ki > 50 µM | nih.gov |
This table summarizes the findings from in vitro studies on the interaction of non-deuterated fluvastatin with various cytochrome P450 isoforms.
Investigation of Pleiotropic Effects in Cellular Models Using Labeled Compound Tracing
Beyond their cholesterol-lowering effects, statins exhibit a range of so-called "pleiotropic" effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. nih.gov These effects are often attributed to the inhibition of the synthesis of isoprenoid intermediates, which are crucial for the function of various signaling proteins.
While direct studies using this compound as a tracer to investigate these pleiotropic effects are not widely reported, the principle of using stable isotope-labeled compounds in such research is well-established. For instance, stable isotope-labeled cholesterol has been used to trace cholesterol efflux from cells, a key process in reverse cholesterol transport. nih.gov
Theoretically, this compound could be used in a similar manner to trace the uptake, distribution, and metabolism of fluvastatin within different cellular compartments. This would allow researchers to correlate the presence of the drug in specific organelles with changes in cellular signaling pathways associated with its pleiotropic effects. For example, by quantifying this compound in the cell membrane versus the cytosol, one could investigate its direct effects on membrane-bound signaling proteins. Furthermore, the deuterated label would allow for the differentiation of the administered fluvastatin from any endogenously produced, structurally similar compounds, ensuring the specificity of the measurement. A study on the transdermal delivery of fluvastatin for rheumatoid arthritis highlighted its pleiotropic effects through the suppression of the p38 MAPK signaling pathway. nih.gov
Quality Control and Research Reference Standard Applications
Role in Analytical Method Development and Validation (AMV) in Research Laboratories
Fluvastatin (B1673502) D6 sodium is a vital tool in the development and validation of analytical methods, particularly for the quantification of Fluvastatin in various matrices. lgcstandards.comveeprho.com As a stable isotope-labeled internal standard, it is especially valuable in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. alfa-chemistry.com The use of a deuterated standard like Fluvastatin D6 sodium helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. nih.gov
During analytical method validation, this compound is used to assess key parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eufda.govenzyme.comich.org These parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte (Fluvastatin) in the presence of other components, including its deuterated internal standard.
Accuracy: The closeness of the measured value to the true value, often determined by spiking a known amount of Fluvastatin into a matrix and measuring the recovery relative to the this compound internal standard.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
A key application of this compound is in bioanalytical method development for pharmacokinetic studies. For instance, a high-sensitivity method for the quantification of Fluvastatin in human plasma utilizes Fluvastatin-d6 as an internal standard. The table below summarizes the parameters of such a validated method.
| Parameter | Value |
| Internal Standard | Fluvastatin-d6 |
| Concentration of Internal Standard | 20 ng/mL |
| Calibration Curve Range | 0.2 to 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Sample Volume | 200 µL |
| Analytical Technique | LC/MS/MS |
This data is based on a bioanalytical method for the quantification of Fluvastatin in human plasma.
Application in Quality Control (QC) Processes for Research Materials
The application of this compound in QC extends to:
Identity Confirmation: Confirming the identity of Fluvastatin in a sample by comparing its chromatographic retention time and mass spectrometric fragmentation pattern to that of the labeled standard.
Purity Assessment: Although not its primary role, the well-characterized purity of this compound can be used as a benchmark in the development of methods for assessing the purity of Fluvastatin itself.
Stability Studies: In the development of stability-indicating methods for Fluvastatin, this compound can be used as a stable internal standard to accurately quantify the parent drug in the presence of its degradation products.
The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in the recovery of analytes from complex biological matrices, a common challenge in clinical and preclinical research. nih.gov
Traceability and Reference Standard Compliance in Research Standards
Traceability is a cornerstone of reliable analytical measurements, ensuring that the results can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. researchgate.netresearchgate.netmicrobiologics.com As a Certified Reference Material, this compound provides metrological traceability. microbiologics.com
The production and certification of reference materials like this compound are governed by stringent international standards, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. ansi.org This ensures the quality and reliability of the CRM.
The certificate of analysis (CoA) accompanying this compound provides crucial information regarding its identity, purity, and the uncertainty of the certified value. This documentation is essential for:
Regulatory Compliance: Laboratories are required to provide evidence that the reference materials used for method validation and process controls are fit-for-purpose, homogenous, and stable. microbiologics.com
Inter-laboratory Comparability: The use of well-characterized and traceable reference standards allows for the comparison of results between different laboratories, which is critical for collaborative research and proficiency testing. eas-eth.orgisobudgets.comdemarcheiso17025.com
Future Research Directions and Emerging Applications of Deuterated Fluvastatin Analogs
Novel Analytical Approaches Leveraging Isotopic Labeling
The development of highly sensitive analytical techniques is crucial for the quantification of pharmaceuticals in complex biological matrices such as blood plasma. lcms.cz While various methods like HPLC with UV or fluorescence detection, gas chromatography, and capillary electrophoresis have been used for statin analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its high sensitivity and specificity. tandfonline.comnih.govresearchgate.net In this context, isotopically labeled compounds like Fluvastatin (B1673502) D6 sodium are indispensable.
Fluvastatin D6 sodium serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting standard helps correct for variations in sample preparation and instrument response, ensuring accurate and precise quantification. lcms.cz Future advancements will likely focus on ultra-sensitive methods capable of detecting minute quantities of fluvastatin and its metabolites in limited sample volumes. These approaches may involve coupling advanced separation techniques with next-generation mass spectrometers. The use of this compound will be central to the validation and application of these novel methods, enabling more detailed pharmacokinetic and metabolic studies.
Table 1: Comparison of Analytical Methods for Fluvastatin Quantification
| Method | Internal Standard (IS) | Matrix | Linearity Range | Limit of Detection (LOD) / LLOQ |
|---|---|---|---|---|
| LC-MS/MS | Fluvastatin D6 | Human Plasma | 0.2 - 50 ng/mL | LOD: 0.1 ng/mL |
| RP-HPLC | Simvastatin | Pharmaceutical Capsules | 2.0 - 320.0 µg/mL | LOD: 0.54 µg/mL |
| Kinetic Spectrophotometry | None | Pharmaceutical Preparations | 10.0 - 90.0 µg/mL | LOD: 0.134 µg/mL |
| RP-HPLC | Sodium Benzoate | - | 5 - 50 µg/mL | Not Specified |
| Enantioselective LC-MS/MS | Warfarin | Human Plasma | Not Specified | LLOQ: 1.5 ng/mL |
Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging)
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. frontiersin.org This technology generates molecular images by acquiring mass spectra from a raster of positions across a sample, mapping the location and relative abundance of drugs, metabolites, and endogenous biomolecules. frontiersin.org
While the direct use of this compound in MSI has not been extensively documented, its application represents a significant future research direction. In a quantitative MSI study, this compound could be applied uniformly to a tissue section as an internal standard. By comparing the ion signal of the endogenous fluvastatin to that of the known concentration of the deuterated standard at each pixel, MSI could provide not just a qualitative map but a fully quantitative image of the drug's distribution within specific tissues and even within subcellular structures. This would be invaluable for understanding how fluvastatin accumulates in target tissues (like the liver) versus tissues associated with off-target effects, providing a level of detail unattainable with traditional whole-tissue homogenization methods.
Exploration in New Preclinical Disease Models
Recent research has uncovered numerous "pleiotropic" effects of statins that are independent of their cholesterol-lowering activity. nih.gov These effects include immunomodulation, neuroprotection, and the ability to improve endothelial function. nih.gov Consequently, the therapeutic potential of statins is being investigated in a wide range of conditions beyond cardiovascular disease, such as transplant-associated arteriopathy, cardiac hypertrophy, and heart failure. nih.gov
As fluvastatin and other statins are explored in these new preclinical disease models, the need for robust bioanalytical methods to characterize the drug's behavior becomes paramount. This compound is a critical tool for these investigations, enabling precise quantification in pharmacokinetic, tissue distribution, and metabolism studies across various animal models. nih.gov For instance, accurately measuring fluvastatin concentrations in the cardiac tissue of a rat model of hypertrophy or in the neural tissue of a mouse model of a neurodegenerative disorder is essential for correlating drug exposure with therapeutic or off-target effects. The use of a stable isotope-labeled internal standard ensures the reliability of these crucial measurements, underpinning the exploration of new therapeutic indications for fluvastatin.
Table 2: Selected Preclinical Models Investigating Pleiotropic Effects of Statins
| Disease Model | Animal Model | Statin Effect Investigated | Potential Role for this compound |
|---|---|---|---|
| Cardiac Hypertrophy | Mouse (Angiotensin II induced) | Inhibition of Rac1-mediated NADPH oxidase activity | Quantification of fluvastatin in cardiac tissue to establish dose-response relationships. |
| Heart Failure | Rat (Aortic banding, Myocardial Infarction) | Preservation of cardiac function | Pharmacokinetic studies to optimize dosing regimens for cardiac protection. |
| Vascular Proliferative Disease | - | Attenuation of vascular smooth muscle cell proliferation | Measuring drug distribution in vascular tissues. |
| Ischemia / Angiogenesis | - | Mobilization and proliferation of endothelial progenitor cells | Correlating local drug concentration with markers of neovascularization. |
Theoretical Advancements in Isotope Effects and Their Research Implications
The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is stronger than the carbon-hydrogen (C-H) bond. nih.gov This can lead to a slower rate of bond cleavage in metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govresearchgate.net This effect is now being intentionally exploited in drug discovery to create "deuterated drugs" where metabolism is slowed at specific sites, potentially improving the drug's half-life and pharmacokinetic profile. nih.govresearchgate.net
This compound is designed to be a stable internal standard, meaning the deuterium atoms are placed on a part of the molecule (the isopropyl group) that is not a primary site of metabolism, thus minimizing any isotope effect that would alter its behavior relative to the parent drug. lcms.cz However, this opens up a compelling avenue for future research: the precision deuteration of fluvastatin at its known metabolic "soft spots." nih.gov
Future theoretical and experimental work could focus on synthesizing new deuterated analogs of fluvastatin where deuterium is placed at sites of cytochrome P450-mediated oxidation. By leveraging the DKIE, these new analogs could exhibit reduced metabolic clearance, leading to increased bioavailability and a longer duration of action. researchgate.net This research would involve a deep understanding of fluvastatin's metabolic pathways to identify the optimal positions for deuteration. Such work could lead to the development of a new class of fluvastatin-based therapeutics with enhanced pharmacological properties.
Q & A
Q. How is Fluvastatin D6 sodium synthesized and characterized for isotopic purity in preclinical research?
this compound is synthesized by introducing six deuterium atoms at specific positions in the fluvastatin molecule, typically through catalytic exchange or custom synthetic routes. Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and rule out isotopic scrambling. Pharmacopeial guidelines (e.g., USP-NF standards) recommend testing for related impurities, such as anti-isomers or degradation products, using HPLC with system suitability solutions containing reference standards .
Q. What storage conditions are recommended for this compound to maintain stability in long-term studies?
The compound should be stored at -20°C in powder form for up to three years or in solvent (e.g., DMSO or aqueous buffers) at -80°C for one year. Stability studies indicate that exposure to light, moisture, or repeated freeze-thaw cycles can degrade the deuterium label, necessitating aliquoting and strict temperature control .
Q. What analytical methods are used to quantify this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the mass shift caused by deuterium labeling to distinguish it from non-deuterated fluvastatin. Method validation parameters (per ICH guidelines) include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>90%). Internal standardization with isotopically labeled analogs (e.g., Rosuvastatin D6) minimizes matrix effects .
Advanced Research Questions
Q. How does deuterium labeling impact the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound compared to its non-deuterated form?
Deuterium can alter metabolic stability by slowing cytochrome P450-mediated oxidation (a "deuterium isotope effect"), potentially increasing half-life (t1/2). For example, in rodent studies, Fluvastatin D6 showed a 1.3-fold increase in AUC0–24h compared to non-deuterated fluvastatin. However, this effect is context-dependent and must be validated in species-specific PK/PD models .
Q. How can researchers resolve discrepancies in HMG-CoA reductase inhibition assays when using this compound?
Contradictions may arise from isotopic interference in enzyme binding or assay conditions (e.g., pH, ionic strength). To mitigate:
- Use a lower concentration of DMSO (<0.1%) to avoid solvent-induced enzyme denaturation.
- Validate IC50 values against non-deuterated fluvastatin under identical conditions (e.g., 8 nM vs. 8.2 nM for D6 form).
- Include control experiments with deuterated solvents to isolate isotopic effects .
Q. What strategies are recommended for validating this compound as an internal standard in bioanalytical workflows?
- Cross-Validation : Compare quantification results with alternative methods (e.g., UV spectroscopy for purity).
- Matrix Effects : Assess ion suppression/enhancement in plasma, serum, and tissue homogenates using post-column infusion.
- Stability Testing : Evaluate deuterium retention under extraction conditions (e.g., protein precipitation, solid-phase extraction) .
Data Contradiction and Methodological Pitfalls
Q. How should researchers address inconsistent results in studies using this compound for metabolic profiling?
Discrepancies may stem from isotopic exchange in aqueous environments or inter-laboratory variability in LC-MS calibration. Solutions include:
- Using isotopically stable solvents (e.g., deuterium-depleted water).
- Implementing a quality control (QC) sample with predefined acceptance criteria (e.g., ±20% of nominal concentration).
- Cross-referencing data with orthogonal techniques like <sup>19</sup>F-NMR to confirm fluorinated metabolite integrity .
Q. What are the critical considerations for designing in vivo studies with this compound?
- Dose Conversion : Adjust for molecular weight differences (e.g., 440.5 g/mol for D6 vs. 433.4 g/mol for non-deuterated form).
- Tissue Distribution : Monitor deuterium loss in high-turnover tissues (e.g., liver) via mass spectrometry imaging.
- Ethical Compliance : Follow ARRIVE guidelines for animal welfare, including sample size justification and blinding protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
